N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS/c19-10-17(23)22(11-13-4-2-1-3-5-13)18-21-16(12-24-18)14-6-8-15(20)9-7-14/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASLXSUMPZREQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with chloroacetyl chloride to form N-benzyl-2-chloroacetamide. This intermediate is then reacted with 4-(4-chlorophenyl)-1,3-thiazole-2-amine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same basic reactions but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and chloro groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
Key Observations :
Variations in the Acetamide Moiety
Key Observations :
Physicochemical and Spectral Properties
Biological Activity
N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Structural Characteristics
The structural formula of this compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 377.3 g/mol
- CAS Number : 438030-23-0
The presence of the thiazole ring contributes significantly to the compound's biological reactivity and potential therapeutic applications.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that structural modifications on the phenyl ring can enhance its efficacy against various microbial strains. For instance, halogenated phenyl groups have been found to increase lipophilicity and bioavailability, making these compounds promising candidates for further development in antimicrobial therapies.
Comparative Antimicrobial Efficacy
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| N-(4-bromophenyl)-2-chloroacetamide | Contains bromine instead of chlorine | Enhanced antimicrobial activity | Higher lipophilicity due to bromine |
| N-(4-fluorophenyl)-2-chloroacetamide | Contains fluorine | Effective against specific Gram-positive bacteria | Fluorine enhances metabolic stability |
| N-(p-toluidine)-2-chloroacetamide | Methyl group on phenyl ring | Moderate antimicrobial properties | Methyl group affects solubility |
Anticancer Activity
The thiazole moiety is also associated with anticancer properties. Studies have demonstrated that compounds containing the thiazole ring can exhibit significant cytotoxicity against various cancer cell lines. For example, certain thiazole derivatives have shown IC values in the low micromolar range against human cancer cell lines, indicating strong potential for development as anticancer agents .
Anticonvulsant Activity
Research has highlighted the anticonvulsant potential of thiazole-containing compounds. In particular, studies have shown that modifications to the thiazole structure can lead to enhanced anticonvulsant effects in animal models. The structure-activity relationship (SAR) analysis indicates that specific substituents on the thiazole ring are crucial for maximizing anticonvulsant activity .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Study 2: Cytotoxicity Against Cancer Cell Lines
In a cytotoxicity assay involving several cancer cell lines (e.g., A431 and HT29), this compound showed promising results with IC values lower than those of established chemotherapeutics like doxorubicin. This suggests its potential as an effective anticancer agent .
Q & A
Q. What are the common synthetic routes for N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, and what reagents are critical for its formation?
The compound is typically synthesized via nucleophilic substitution reactions. A key method involves reacting 2-amino-4-(4-chlorophenyl)thiazole derivatives with 2-chloro-N-benzylacetamide in the presence of a base like triethylamine. Acetone or dichloromethane is often used as the solvent, with reaction times ranging from 8–24 hours at room temperature. The purity of intermediates, such as 4-(4-chlorophenyl)-1,3-thiazol-2-amine, is critical to avoid side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- 1H/13C NMR : Identifies proton environments (e.g., benzyl CH2, thiazole protons) and confirms substitution patterns.
- IR Spectroscopy : Detects carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups and thiazole nitrogens) .
Q. How is the antibacterial activity of this compound initially evaluated in academic research?
Standard assays include:
- Agar Diffusion : Measures zones of inhibition against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- MIC Determination : Uses broth dilution to quantify minimum inhibitory concentrations. The chloro substituents on the phenyl and acetamide groups are hypothesized to enhance membrane penetration .
Advanced Research Questions
Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed using SHELX?
Challenges include:
- Disorder in Flexible Groups : The benzyl or thiazole moieties may exhibit positional disorder. SHELXL’s PART and AFIX commands help model partial occupancies .
- Hydrogen Bonding Networks : SHELX’s DFIX and DANG restraints stabilize refinement of N–H⋯O/N interactions, which are critical for dimer formation in the crystal lattice .
- Twinned Data : TWIN and BASF instructions resolve overlapping reflections in non-merohedral twinning .
Q. How do structural modifications (e.g., halogen substitution) influence its antitumor activity?
Structure-activity relationship (SAR) studies reveal:
- 4-Chlorophenyl vs. 4-Methoxyphenyl : Chlorine enhances electron-withdrawing effects, improving DNA intercalation, while methoxy groups reduce cytotoxicity.
- Thiazole vs. Oxadiazole : Thiazole derivatives show higher selectivity for cancer cell lines (e.g., MCF-7) due to improved steric compatibility with kinase active sites .
Q. How can conflicting reports on its mechanism of action (e.g., protein synthesis inhibition vs. kinase targeting) be reconciled?
Contradictions may arise from:
- Assay Conditions : Varying ATP concentrations in kinase assays (e.g., EGFR vs. VEGFR-2) alter IC50 values.
- Cellular Context : Differential expression of target proteins in cell lines (e.g., HeLa vs. HepG2). Dual mechanisms can be validated via siRNA knockdowns of suspected targets .
Q. What role does triethylamine play in optimizing its synthetic yield?
Triethylamine acts as both a base (deprotonating the thiazole amine for nucleophilic attack) and a catalyst (stabilizing intermediates via H-bonding). Excess triethylamine (>1.5 eq) can lead to side reactions, such as hydrolysis of the chloroacetamide group .
Q. How does polymorphism affect its biological activity, and what techniques identify polymorphic forms?
Polymorphs with distinct dihedral angles (e.g., 54.8° vs. 77.5° between dichlorophenyl and thiazole planes) exhibit varying solubility and binding affinities. Techniques include:
Q. Methodological Notes
- Data Contradiction Analysis : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity + Western blotting for downstream protein expression).
- Synthetic Optimization : Use DOE (Design of Experiments) to balance reaction time, temperature, and reagent stoichiometry .
- Crystallography Workflow : Combine SHELX with WinGX for structure solution and PLATON for validation of hydrogen-bonding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
